REACTION_CXSMILES
|
C[O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Br:10])[C:7](Cl)=[N:6][CH:5]=1.[CH3:13][O:14][CH2:15][CH2:16][OH:17].C1CCN2C(=NCCC2)CC1.[OH-].[K+].Cl>O>[Br:10][C:8]1[C:7]([O:17][CH2:16][CH2:15][O:14][CH3:13])=[N:6][CH:5]=[C:4]([CH:9]=1)[C:3]([OH:2])=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
325 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=C(C(=C1)Br)Cl)=O
|
Name
|
|
Quantity
|
233 mg
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
493 mg
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under microwave radiation for 2 min to 180° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated under microwave radiation for 2 min to 160° C
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After evaporation the residue
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC on reversed phase
|
Type
|
WASH
|
Details
|
eluting with a gradient
|
Type
|
CUSTOM
|
Details
|
formed from acetonitrile/water/HCOOH
|
Type
|
CUSTOM
|
Details
|
The combined product fractions were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C(=O)O)C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 237 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |